molecular formula C14H15N3O2 B12753444 Benzyl 2-((1-methylpyrrol-2-yl)methylene)hydrazinecarboxylate CAS No. 113906-00-6

Benzyl 2-((1-methylpyrrol-2-yl)methylene)hydrazinecarboxylate

Cat. No.: B12753444
CAS No.: 113906-00-6
M. Wt: 257.29 g/mol
InChI Key: YQTPAHFGROLFJF-XNTDXEJSSA-N
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Description

Benzyl 2-((1-methylpyrrol-2-yl)methylene)hydrazinecarboxylate is an N-acylhydrazone derivative synthesized via condensation of benzyl hydrazinecarboxylate with a 1-methylpyrrol-2-yl aldehyde. This compound features a hydrazinecarboxylate backbone protected by a benzyl group and a 1-methylpyrrol-2-yl substituent, which confers unique electronic and steric properties. The synthesis typically involves refluxing the hydrazine derivative with an aldehyde in ethanol, followed by recrystallization .

Properties

CAS No.

113906-00-6

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

benzyl N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]carbamate

InChI

InChI=1S/C14H15N3O2/c1-17-9-5-8-13(17)10-15-16-14(18)19-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,16,18)/b15-10+

InChI Key

YQTPAHFGROLFJF-XNTDXEJSSA-N

Isomeric SMILES

CN1C=CC=C1/C=N/NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CN1C=CC=C1C=NNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-((1-methylpyrrol-2-yl)methylene)hydrazinecarboxylate typically involves the condensation of benzyl hydrazinecarboxylate with 1-methylpyrrole-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the methylene bridge between the hydrazinecarboxylate and the 1-methylpyrrol-2-yl group. After completion, the product is isolated by filtration and purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-((1-methylpyrrol-2-yl)methylene)hydrazinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various benzyl derivatives .

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Benzyl 2-((1-methylpyrrol-2-yl)methylene)hydrazinecarboxylate has been investigated for its anticancer properties. Studies indicate that derivatives of hydrazinecarboxylates exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

2. Antimicrobial Activity

Research has demonstrated that hydrazinecarboxylates can possess antimicrobial properties. The compound's ability to inhibit bacterial growth has been observed in laboratory settings, suggesting potential applications in treating bacterial infections . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Synthetic Methodologies

The synthesis of this compound typically involves the reaction between benzyl hydrazine and appropriate carbonyl compounds under acidic or basic conditions. Various synthetic routes have been explored to optimize yield and purity:

  • Condensation Reactions : The compound can be synthesized through condensation reactions involving hydrazine derivatives and aldehydes or ketones. This method allows for the introduction of different substituents, enhancing the compound's biological activity.
  • Functionalization Strategies : Recent advancements in synthetic chemistry have introduced functionalization techniques that enable the modification of the hydrazine moiety to improve solubility and bioavailability .

Case Studies

1. Anticancer Research

In a notable study, researchers synthesized a series of hydrazinecarboxylate derivatives, including this compound, and evaluated their anticancer activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results showed that these compounds significantly inhibited cell proliferation and induced apoptosis, suggesting their potential as lead compounds for further development .

2. Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against common pathogens like Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an alternative treatment option for bacterial infections .

Mechanism of Action

The mechanism of action of Benzyl 2-((1-methylpyrrol-2-yl)methylene)hydrazinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by forming stable complexes with their active sites, thereby blocking substrate access. Additionally, the compound’s structure allows it to interact with nucleic acids, potentially affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Hydrazinecarboxylate Core

Benzyl vs. tert-Butyl Protecting Groups
  • Benzyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate (CAS 1003888-36-5): Shares the benzyl hydrazinecarboxylate moiety but substitutes the 1-methylpyrrol group with a pyridinylbenzyl group.
  • tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate (CAS 198904-85-7): Replaces the benzyl group with a tert-butyl carbamate. The bulky tert-butyl group enhances steric protection, improving stability but reducing reactivity in downstream reactions .
Aromatic Substituents: Pyrrole vs. Benzimidazole
  • 2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(1-methylpyrrol-2-yl)methylene]acetohydrazide (CAS 7854236): Features a benzimidazole-thioether group instead of the hydrazinecarboxylate. The sulfur atom and benzimidazole ring may enhance metabolic stability but reduce solubility compared to the target compound .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility Trends
Target Compound C₁₇H₁₉N₃O₂ 297.36 1-Methylpyrrol-2-yl, Benzyl Moderate (ethanol-soluble)
tert-Butyl derivative (CAS 198904-85-7) C₁₇H₂₁N₃O₂ 299.37 Pyridinyl, tert-Butyl Low (lipophilic)
Benzimidazole derivative (CAS 7854236) C₁₇H₁₉N₅OS 341.43 Benzimidazole, Thioether Low (hydrophobic)

Research Findings and Implications

  • Reactivity : The benzyl group in the target compound offers a balance between stability and reactivity, enabling easier deprotection than tert-butyl derivatives .
  • Synthetic Scalability: Ethanol-based recrystallization (target compound) is more scalable than chromatography-dependent methods (e.g., tert-butyl derivatives in ) .

Biological Activity

Benzyl 2-((1-methylpyrrol-2-yl)methylene)hydrazinecarboxylate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its structural characteristics, mechanisms of action, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C₁₄H₁₅N₃O₂
  • SMILES Notation : CN1C=CC=C1/C=N/NC(=O)OCC2=CC=CC=C2
  • InChIKey : YQTPAHFGROLFJF-XNTDXEJSSA-N

The compound features a hydrazinecarboxylate moiety, which is often associated with various biological activities, including antimicrobial and anticancer effects.

Anticancer Activity

The anticancer potential of hydrazine derivatives has been widely studied. For example, similar compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of key cellular pathways involved in tumor growth . While direct evidence for this compound is sparse, its structural analogs have been shown to inhibit cancer cell proliferation effectively.

Case Studies and Research Findings

  • Antimycobacterial Activity :
    • A study on related Mannich bases highlighted their effectiveness against Mycobacterium tuberculosis, suggesting that this compound may also possess similar properties due to structural similarities .
  • Antioxidant Activity :
    • Compounds within the same chemical family have exhibited antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. This suggests that this compound could be further explored for its antioxidant capabilities .
  • Cytotoxicity Studies :
    • Preliminary studies involving structurally related compounds indicate low cytotoxicity in human cell lines, demonstrating a favorable safety profile while maintaining efficacy against pathogenic organisms .

Data Tables

Activity Type Mechanism Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
AntioxidantScavenging free radicals
CytotoxicityLow toxicity in human cell lines

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